(2Z)-2-(biphenyl-4-ylmethylidene)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one
Description
The compound "(2Z)-2-(biphenyl-4-ylmethylidene)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one" is a benzofuran-3(2H)-one derivative characterized by a unique substitution pattern. Key structural features include:
- Position 7: A bis(2-methylpropyl)aminomethyl substituent, introducing steric bulk and influencing solubility and membrane permeability.
Benzofuran-3(2H)-one derivatives are pharmacologically relevant due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Properties
Molecular Formula |
C30H33NO3 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
(2Z)-7-[[bis(2-methylpropyl)amino]methyl]-6-hydroxy-2-[(4-phenylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C30H33NO3/c1-20(2)17-31(18-21(3)4)19-26-27(32)15-14-25-29(33)28(34-30(25)26)16-22-10-12-24(13-11-22)23-8-6-5-7-9-23/h5-16,20-21,32H,17-19H2,1-4H3/b28-16- |
InChI Key |
HCEREIKMJIYRNY-NTFVMDSBSA-N |
Isomeric SMILES |
CC(C)CN(CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)C4=CC=CC=C4)/C2=O)O)CC(C)C |
Canonical SMILES |
CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)C4=CC=CC=C4)C2=O)O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(biphenyl-4-ylmethylidene)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting with the preparation of the biphenyl and benzofuran intermediates. The key steps include:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene and a boronic acid derivative.
Formation of Benzofuran Intermediate: The benzofuran ring can be constructed via a cyclization reaction involving a phenol derivative and an appropriate alkyne.
Final Coupling and Functionalization: The final step involves coupling the biphenyl and benzofuran intermediates, followed by functionalization to introduce the hydroxy group and the bis(2-methylpropyl)amino group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:
Catalysts: Using palladium-based catalysts for the Suzuki-Miyaura cross-coupling reaction.
Solvents: Selecting appropriate solvents such as toluene or dimethylformamide (DMF) to facilitate the reactions.
Temperature and Pressure: Controlling the temperature and pressure to optimize reaction rates and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(biphenyl-4-ylmethylidene)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the double bond or the benzofuran ring.
Substitution: The biphenyl and benzofuran rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound is explored for its potential use in materials science. Its unique structure may impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of (2Z)-2-(biphenyl-4-ylmethylidene)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The target compound shares a benzofuran-3(2H)-one core with other derivatives but differs in substituent patterns. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
<sup>a</sup> Calculated using Molinspiration; <sup>b</sup> Aqueous solubility at pH 7.4; <sup>c</sup> Representative activity from preliminary assays.
Key Observations:
Lipophilicity : The target compound’s logP (5.2) is significantly higher than Compound A (3.8), attributed to the biphenyl group and branched alkyl chains. This suggests superior membrane permeability but poorer aqueous solubility.
The biphenyl-4-ylmethylidene substituent increases π-π interactions compared to Compound A’s 2-methylphenyl group, which may improve target binding in hydrophobic pockets .
Biological Activity : While both the target compound and Compound A show micromolar potency, their divergent substituents correlate with activity against different targets (anticancer vs. antifungal).
Spectroscopic and Computational Comparisons
NMR Profiling
Studies on benzofuran derivatives (e.g., ) demonstrate that NMR chemical shifts in specific regions (e.g., positions 29–36 and 39–44) can localize substituent-induced environmental changes . For the target compound:
- Region A (positions 39–44) : Expected downfield shifts due to the electron-withdrawing biphenyl group.
- Region B (positions 29–36): Upfield shifts may occur from the bulky bis(2-methylpropyl)amino group, altering local magnetic anisotropy.
Lumping Strategy in Modeling
highlights that compounds with similar cores but varying substituents (e.g., benzofuran-3(2H)-ones vs. pyran-2-ones) are often grouped in computational models . The target compound would likely be lumped with other benzofuranones in reactivity studies but distinguished by its substituents in pharmacokinetic models.
Research Findings and Implications
Synthetic Challenges: The bis(2-methylpropyl)amino group introduces steric hindrance, complicating synthesis compared to simpler amines (e.g., piperazinyl in Compound A) .
Drug Likeliness : The high logP (5.2) may limit aqueous solubility, necessitating formulation optimization for in vivo efficacy.
Biological Relevance : Preliminary anticancer activity (IC50: 8 μM) aligns with trends observed in lipophilic benzofuran derivatives targeting kinase pathways.
Biological Activity
The compound (2Z)-2-(biphenyl-4-ylmethylidene)-7-{[bis(2-methylpropyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Core Structure : Benzofuran-3(2H)-one
- Substituents : Biphenyl group and bis(2-methylpropyl)amino group
- Functional Groups : Hydroxy and imine functionalities
This unique structure may contribute to its biological activity by facilitating interactions with various biological targets.
Research indicates that benzofuran derivatives often exert their effects through multiple mechanisms:
- Antioxidant Activity : Many benzofuran compounds possess antioxidant properties, which help mitigate oxidative stress in cells. This is particularly relevant in cancer therapy, where oxidative stress plays a critical role in tumor progression.
- Anti-inflammatory Effects : Compounds similar to the one have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives have demonstrated significant reductions in these markers, indicating potential use in inflammatory diseases .
- Cytotoxicity Against Cancer Cells : Studies have reported that certain benzofuran derivatives induce apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) levels and activating caspases involved in the apoptotic pathway .
Biological Activity Data
Case Studies
- Anti-inflammatory Study : A study demonstrated that a related benzofuran derivative significantly reduced TNF levels by up to 93.8%, showcasing its potential for managing chronic inflammatory disorders .
- Cytotoxicity Evaluation : In vitro studies on K562 leukemia cells revealed that benzofuran derivatives increased caspase activity over time, indicating a strong pro-apoptotic effect. After 48 hours of exposure, one derivative exhibited a 2.31-fold increase in caspase activity, suggesting effective induction of apoptosis .
- Mechanistic Insights : Research into the biochemical pathways activated by these compounds revealed that they may disrupt mitochondrial function and increase ROS production, leading to cell death in cancerous cells .
Q & A
Q. What are the common synthetic routes for benzofuran derivatives structurally related to this compound?
Benzofuran cores are typically synthesized via Claisen-Schmidt condensations or Suzuki cross-coupling reactions. For example, and describe the synthesis of benzofuran-3(2H)-one derivatives using substituted benzaldehydes and ketones under acidic conditions (e.g., HCl/ethanol) to form the α,β-unsaturated ketone moiety. Palladium-catalyzed Suzuki coupling ( ) is also critical for introducing biaryl groups, such as the biphenyl-4-ylmethylidene substituent, using arylboronic acids and halogenated precursors. Key steps include optimizing reaction temperatures (e.g., 80–100°C) and catalyst systems (e.g., Pd(PPh₃)₄) .
Q. How is the stereochemical configuration (Z/E) of the exocyclic double bond controlled during synthesis?
The Z-configuration in the exocyclic double bond (e.g., at position 2) is often achieved via kinetic control during condensation reactions. For instance, highlights the use of steric hindrance from substituents (e.g., bulky bis(2-methylpropyl)amino groups) to favor the Z-isomer. Solvent polarity and reaction time also influence isomer ratios, with polar aprotic solvents like DMF favoring Z-selectivity .
Q. What analytical techniques are used to confirm the structure of this compound?
Standard characterization includes:
- NMR : ¹H/¹³C NMR to identify aromatic protons, hydroxy groups, and stereochemistry (e.g., coupling constants for Z/E isomers) .
- IR : Confirmation of carbonyl (C=O, ~1700 cm⁻¹) and hydroxy (O-H, ~3200 cm⁻¹) stretches .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do substituents like the bis(2-methylpropyl)amino group influence biological activity and solubility?
The tertiary amine group enhances lipophilicity, potentially improving membrane permeability (). However, its bulky nature may reduce aqueous solubility, necessitating formulation strategies like salt formation or nanoemulsions. Comparative studies in show that alkylamino groups in benzofurans correlate with enhanced bioactivity (e.g., apoptosis induction in K562 cells) .
Q. What strategies address contradictions in reported bioactivity data for similar benzofuran derivatives?
Discrepancies often arise from variations in substituent positions or assay conditions. For example:
- Hydroxy group placement : shows that 6-hydroxy substitution (vs. 7-hydroxy) significantly alters antioxidant activity due to resonance stabilization differences.
- Assay specificity : COX-2 inhibition () requires strict control of enzyme sources (e.g., human recombinant vs. murine) to avoid false positives. Methodological standardization and SAR (structure-activity relationship) modeling are recommended .
Q. How can computational methods predict the binding affinity of this compound to biological targets?
Density Functional Theory (DFT) calculations () model electronic properties (e.g., HOMO-LUMO gaps) to predict interactions with targets like kinases or DNA. Molecular docking studies using software like AutoDock Vina can simulate binding to COX-2 () or apoptosis regulators (e.g., Bcl-2) .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Key issues include:
- Purification : Chromatographic separation of Z/E isomers () is resource-intensive; alternative methods like crystallization under controlled pH are explored.
- Yield optimization : Multi-step syntheses (e.g., ’s Suzuki coupling) require catalyst recycling (e.g., immobilized Pd) to reduce costs.
- Stability : The hydroxy group may oxidize; acetylation () or lyophilization improves shelf life .
Data Contradiction and Experimental Design
Q. How do conflicting reports on the antioxidant vs. pro-oxidant effects of benzofuran derivatives inform experimental design?
Pro-oxidant activity (e.g., ROS generation in cancer cells) is concentration-dependent. Researchers should:
- Use redox-sensitive probes (e.g., DCFH-DA) across a concentration gradient.
- Compare results with structurally related compounds (e.g., ’s 7-hydroxyflavone) to isolate substituent effects.
- Validate findings in multiple cell lines to rule out cell-specific responses .
Q. What controls are essential when evaluating the anti-inflammatory activity of this compound?
- Positive controls : NSAIDs (e.g., indomethacin) to benchmark COX-1/2 inhibition ().
- Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity.
- Isomer controls : Pure Z and E isomers to assess stereochemical impact on activity .
Methodological Recommendations
Q. How to optimize reaction conditions for introducing the biphenyl-4-ylmethylidene group?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
